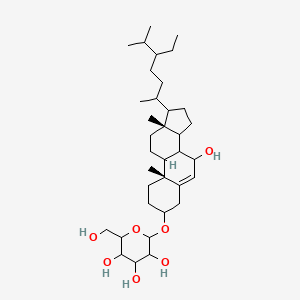
(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside; 7alpha-Hydroxysitosterol 3-O-beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside, also known as 7alpha-Hydroxysitosterol 3-O-beta-D-glucoside, is a naturally occurring steroidal glycoside. It is derived from plant sterols, specifically from the sitosterol family. This compound is known for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside typically involves the glycosylation of 7alpha-Hydroxysitosterol. The process begins with the extraction of sitosterol from plant sources, followed by its hydroxylation to produce 7alpha-Hydroxysitosterol. The glycosylation reaction is then carried out using beta-D-glucopyranosyl donors under acidic or enzymatic conditions to yield the desired glycoside.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of sitosterol from plant materials, followed by chemical or enzymatic modification to introduce the hydroxyl group at the 7alpha position. The glycosylation step is optimized for high yield and purity, often using biocatalysts to ensure specificity and efficiency.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bond in the stigmast-5-en structure can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of 7alpha-Hydroxysitostane derivatives.
Substitution: Formation of esters or ethers with various functional groups.
Applications De Recherche Scientifique
(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a precursor for the synthesis of other bioactive steroidal glycosides.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation in various models.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits.
Mécanisme D'action
The compound exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
Stigmasterol: Another plant sterol with similar structural features but lacking the glycoside moiety.
Beta-Sitosterol: A closely related sterol with a similar biological profile but different glycosylation patterns.
Campesterol: A sterol with a similar structure but differing in the side chain configuration.
Uniqueness: (3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside is unique due to its specific hydroxylation and glycosylation pattern, which confer distinct biological activities and therapeutic potential compared to other sterols.
Propriétés
Formule moléculaire |
C35H60O7 |
|---|---|
Poids moléculaire |
592.8 g/mol |
Nom IUPAC |
2-[[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O7/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-29-26(13-15-35(24,25)6)34(5)14-12-23(16-22(34)17-27(29)37)41-33-32(40)31(39)30(38)28(18-36)42-33/h17,19-21,23-33,36-40H,7-16,18H2,1-6H3/t20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1 |
Clé InChI |
CPVAKQVYNLPUBL-XGEYKHEOSA-N |
SMILES isomérique |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


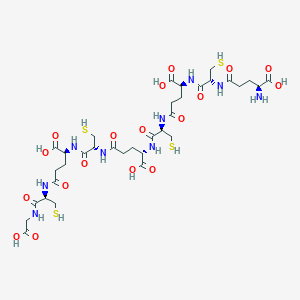
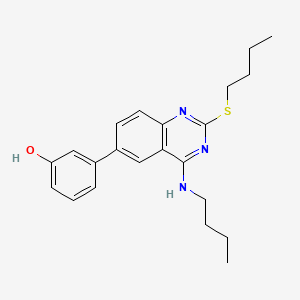
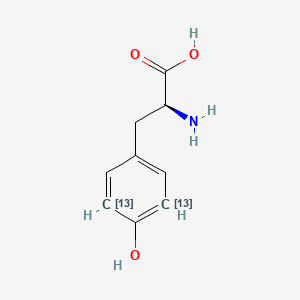
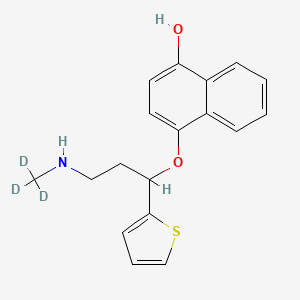
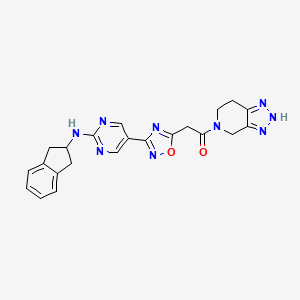
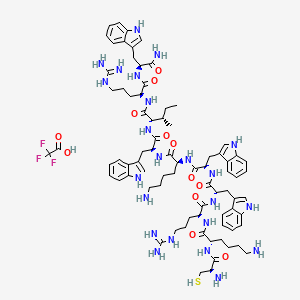

![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
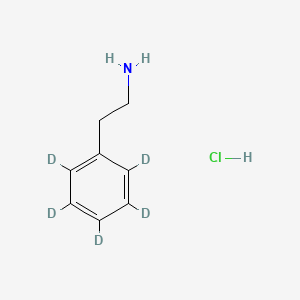
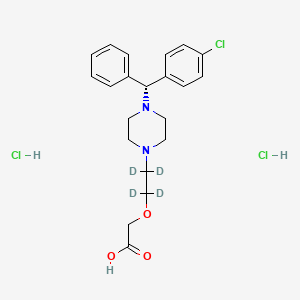

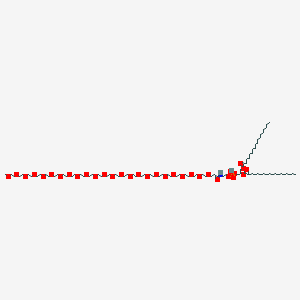

![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
